2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid
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Overview
Description
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, an indole ring, and an acetic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid typically involves the following steps:
Fmoc Protection: The amino group of the indole derivative is protected using the Fmoc group. This is achieved by reacting the indole derivative with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Acetylation: The protected indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid.
Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
Major Products Formed
Deprotection: Free amino indole derivative.
Substitution: Substituted indole derivatives.
Coupling: Peptide chains with the indole derivative as a building block.
Scientific Research Applications
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its structural features.
Biological Studies: Used in the study of enzyme-substrate interactions and receptor binding.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OAll)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-allyl-Gly-OH: Similar in structure but with an allyl group instead of an indole ring.
Fmoc-Lys(Boc)-OH: Contains a Boc-protected lysine residue.
Uniqueness
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid is unique due to the presence of the indole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with indole-containing residues, which are important in various biological processes.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)indol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-24(29)14-27-13-12-20-22(10-5-11-23(20)27)26-25(30)31-15-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-13,21H,14-15H2,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZOSFNGNHMUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C5C=CN(C5=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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